Pentanenitrile, 2-((1-cyano-1-methylpropyl)azo)-2-methyl-
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Overview
Description
Pentanenitrile, 2-((1-cyano-1-methylpropyl)azo)-2-methyl- is an azo compound characterized by the presence of a nitrogen-nitrogen double bond (N=N) within its molecular structure. Azo compounds are widely recognized for their applications in various industries, including dyes, pigments, and radical initiators in polymerization processes . The unique properties of azo compounds, such as their ability to undergo thermal decomposition, make them valuable in both industrial and research settings .
Preparation Methods
The synthesis of Pentanenitrile, 2-((1-cyano-1-methylpropyl)azo)-2-methyl- typically involves the reaction of a diazonium salt with an appropriate coupling component. One common method is the azo coupling reaction, where a diazonium salt reacts with an activated aromatic compound under controlled conditions . The reaction conditions, such as temperature, pH, and flow rate, play a crucial role in determining the yield and purity of the final product . Industrial production methods often utilize continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Pentanenitrile, 2-((1-cyano-1-methylpropyl)azo)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include reducing agents like sodium dithionite and oxidizing agents like hydrogen peroxide.
Scientific Research Applications
Pentanenitrile, 2-((1-cyano-1-methylpropyl)azo)-2-methyl- has diverse applications in scientific research:
Chemistry: It is used as a radical initiator in polymerization processes, aiding in the synthesis of various polymers.
Biology: The compound’s ability to undergo controlled decomposition makes it useful in studying radical-mediated biological processes.
Medicine: Research is ongoing to explore its potential as a drug-coating material and antimicrobial agent.
Industry: It finds applications in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of Pentanenitrile, 2-((1-cyano-1-methylpropyl)azo)-2-methyl- involves the generation of free radicals upon thermal decomposition. These free radicals can initiate polymerization reactions by reacting with monomers to form polymer chains . The molecular targets and pathways involved in its action are primarily related to its ability to generate and transfer free radicals .
Comparison with Similar Compounds
Pentanenitrile, 2-((1-cyano-1-methylpropyl)azo)-2-methyl- can be compared with other azo compounds such as:
2,2′-azobis(2-methylpropionitrile) (AIBN): A commonly used radical initiator with similar thermal decomposition properties.
2,2′-azobis(2-methylbutyronitrile) (AMBN): Another azo compound used in polymerization processes.
Dimethylvaleronitrile (ABVN): Known for its use in various industrial applications. The uniqueness of Pentanenitrile, 2-((1-cyano-1-methylpropyl)azo)-2-methyl- lies in its specific molecular structure, which imparts distinct thermal and chemical properties.
Properties
CAS No. |
188669-42-3 |
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Molecular Formula |
C11H18N4 |
Molecular Weight |
206.29 g/mol |
IUPAC Name |
2-(2-cyanobutan-2-yldiazenyl)-2-methylpentanenitrile |
InChI |
InChI=1S/C11H18N4/c1-5-7-11(4,9-13)15-14-10(3,6-2)8-12/h5-7H2,1-4H3 |
InChI Key |
SJLBDNZUZIGHNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C#N)N=NC(C)(CC)C#N |
Origin of Product |
United States |
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